molecular formula C24H30ClFN4O4S2 B2715870 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride CAS No. 1216647-27-6

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride

Cat. No.: B2715870
CAS No.: 1216647-27-6
M. Wt: 557.1
InChI Key: JYCISLPSLXLJAC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety, a dimethylaminoethyl chain, and a sulfamoyl group substituted with methyl and tetrahydrofuran-2-ylmethyl groups. The hydrochloride salt enhances solubility, which is critical for bioavailability. Structurally, the compound integrates a benzothiazole ring (known for its role in kinase inhibition ), a sulfamoyl pharmacophore (common in enzyme-targeting agents), and a tetrahydrofuran-derived substituent that may improve metabolic stability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4S2.ClH/c1-27(2)13-14-29(24-26-22-20(25)7-4-8-21(22)34-24)23(30)17-9-11-19(12-10-17)35(31,32)28(3)16-18-6-5-15-33-18;/h4,7-12,18H,5-6,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCISLPSLXLJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H26ClFN4O4SC_{22}H_{26}ClFN_4O_4S, with a molecular weight of approximately 529.1 g/mol. Its structure includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a sulfamoyl group, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of neuropharmacology and oncology . Its structural features suggest potential interactions with various biological targets, leading to diverse pharmacological effects.

Key Biological Activities

  • Antitumor Activity : Preliminary studies show that compounds with similar benzothiazole structures exhibit potent antitumor effects against various human cancer cell lines. For instance, derivatives have demonstrated IC50 values in the nanomolar range against breast and colon cancer cells .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Binding Affinity : The compound's interaction with specific receptors or enzymes may inhibit their activity or alter their function, which is crucial for its antitumor and neuropharmacological effects.
  • Metabolic Activation : Compounds related to benzothiazole undergo metabolic transformations that can generate active metabolites capable of inducing cytotoxicity in tumor cells .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study 1: Antitumor Efficacy

A study evaluating the antitumor properties of benzothiazole derivatives found that certain analogs inhibited the growth of human-derived cancer cell lines significantly. The most effective compounds showed IC50 values as low as 10 μM against ovarian cancer cells .

Study 2: Neuroprotective Effects

In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of related benzothiazole derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamideC19H20ClFN4O3SC_{19}H_{20}ClFN_4O_3SNotable antitumor activitySignificant inhibition of tumor growth
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideC13H16FN3OSC_{13}H_{16}FN_3OSSimpler structureAntimicrobial properties
Benzothiazole derivativesVariesDiverse biological activitiesAntimicrobial and anticancer

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
Target Compound* ~600 (estimated) Not reported High (HCl salt) Expected NH stretches ~3300 cm⁻¹; sulfamoyl C=O ~1680 cm⁻¹
4a () 458.37 199–201 Low in water NH: 3278–3414 cm⁻¹; C=O: 1663–1682 cm⁻¹
Compound 7 () ~450 (average) 220–225 Moderate in DMSO C=S: 1247–1255 cm⁻¹; absence of C=O

*Calculated based on structural analogs.

Pharmacological and Biochemical Insights

  • Target Compound : The tetrahydrofuran moiety may enhance blood-brain barrier penetration compared to piperidine analogs (e.g., ’s compound with piperidin-1-ylsulfonyl) .
  • 4a–4d : Fluorine and nitro groups on benzothiazole improve VEGFR-2 binding affinity but reduce solubility vs. methoxy or methyl analogs .
  • Triazole Derivatives () : Sulfonyl groups increase metabolic stability, while difluorophenyl substituents enhance target selectivity .

Research Findings and Implications

  • Activity Trends : Nitro and halogen substituents on benzothiazole (e.g., 4a–4d) correlate with higher anticancer activity but may increase toxicity .
  • Synthetic Challenges : Amide coupling efficiency varies with substituent bulkiness; the target’s tetrahydrofanyl group may require optimized coupling agents (e.g., HOBt/EDC, as in ) .

Contradictions and Limitations

  • Tautomerism: highlights that triazole-thiones exist exclusively in the thione form, whereas thiazolidinones (e.g., 4a) may exhibit tautomerism affecting activity .
  • Salt Forms : The hydrochloride salt of the target compound improves solubility but may alter crystallization behavior compared to neutral analogs .

Q & A

Q. Table 1. Example Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsPurification MethodYield (%)Reference
Amide CouplingDCC, DMAP, CH₂Cl₂, 0°C → RTFlash Chromatography (EtOAc/Hexane)65–75
Sulfamoyl FormationSOCl₂, THF, refluxRecrystallization (EtOH/H₂O)80–85

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Functional GroupNMR (δ, ppm)FT-IR (cm⁻¹)
Fluorobenzo[d]thiazole7.8 (d, J=8.5 Hz, 1H)1600 (C=N)
Dimethylaminoethyl2.5 (s, 6H)2800–2700 (C-H stretch)

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